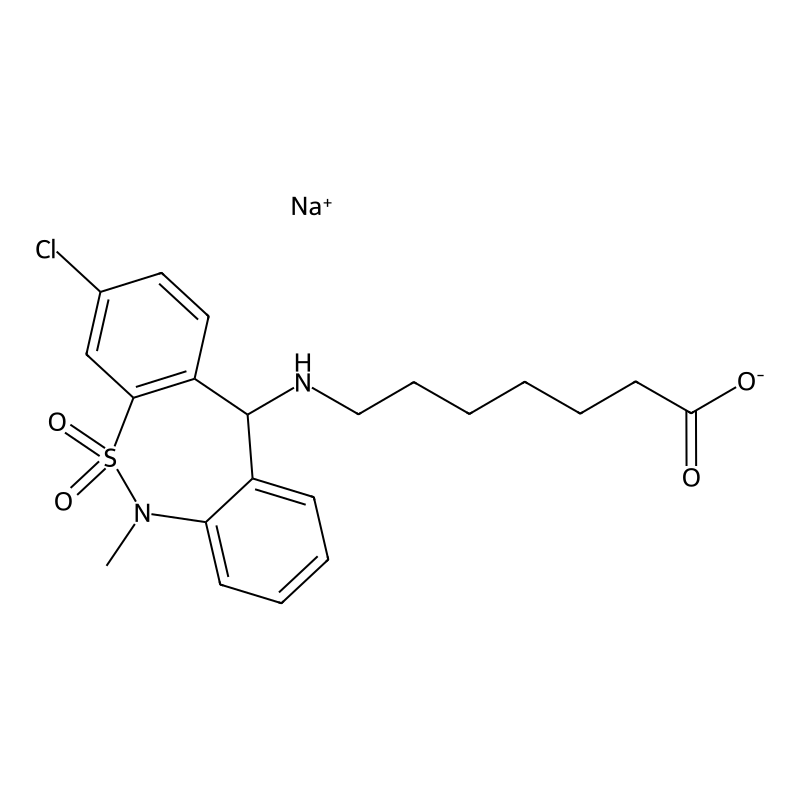

Tianeptine sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antidepressant and Anxiolytic Effects:

- Mechanism of Action: Tianeptine's mechanism for treating depression and anxiety remains partially unclear. Initial research suggested it functioned as a selective serotonin reuptake enhancer (SRE). However, more recent studies indicate it acts as a full agonist at mu-opioid receptors, potentially explaining its unique profile. []

- Clinical Studies: Several clinical trials have investigated tianeptine's efficacy in depression and anxiety. Studies found it effective in reducing depressive symptoms, especially in individuals with comorbid anxiety or alcohol withdrawal. [] However, larger, well-designed trials are needed for definitive conclusions.

Neuroprotective and Neuroplasticity Properties:

- Animal Studies: Research in animals suggests tianeptine may protect neurons from damage and promote neuroplasticity, the brain's ability to adapt and form new connections. It appears to increase the expression of genes related to neurotrophic factors, essential for neuronal growth and survival.

- Potential Applications: These neuroprotective and neuroplasticity-enhancing properties have potential implications for treating neurodegenerative diseases like Alzheimer's and Parkinson's, but further research is necessary.

Addiction and Withdrawal Management:

- Opioid Receptor Activity: Tianeptine's opioid receptor activity raises potential applications in addiction treatment. Studies suggest it may reduce cravings and withdrawal symptoms in individuals dependent on opioids or alcohol. []

- Caution Advised: However, due to its own addictive potential and limited research, tianeptine is not currently recommended for addiction treatment. Further studies are needed to assess its risks and benefits in this context.

Other Potential Applications:

- Cognitive Enhancement: Some research suggests tianeptine may improve cognitive function and memory. [] However, more rigorous studies are needed to confirm these findings and explore potential mechanisms.

- Inflammation and Pain: Tianeptine's anti-inflammatory properties observed in vitro studies suggest potential applications in treating pain and inflammatory conditions. [] However, further research is needed to translate these findings into clinical applications.

Tianeptine sodium is the salt form of tianeptine, an atypical tricyclic antidepressant (TCA) primarily prescribed for major depressive disorder in some European, Asian, and Latin American countries [, ]. Unlike typical TCAs, tianeptine's mechanism of action is not fully understood, but it appears to affect mood regulation at lower doses and exhibits opioid-like properties at higher doses [].

Molecular Structure Analysis

Tianeptine sodium possesses a unique tricyclic structure with a chlorine atom, a methyl group, and a carboxylate group attached to the central ring system []. This structure differentiates it from classical TCAs and might contribute to its distinct pharmacological effects [].

Chemical Reactions Analysis

The specific synthesis of tianeptine sodium is a proprietary process, and detailed information is not publicly available. However, research suggests it involves a multi-step organic synthesis likely starting from readily available precursors [].

The decomposition of tianeptine sodium likely follows the general patterns of organic molecules. Under high temperatures, it might break down into smaller organic fragments and inorganic salts, releasing gases like carbon dioxide and water vapor.

Physical And Chemical Properties Analysis

- Appearance: Crystalline solid []

- Melting point: No data publicly available

- Boiling point: No data publicly available (likely decomposes before boiling)

- Solubility: Soluble in DMF, DMSO, and ethanol to a moderate extent. Slightly soluble in water []

- Stability: Relatively stable under normal storage conditions []

The exact mechanism by which tianeptine exerts its antidepressant effect is not fully elucidated. Unlike traditional TCAs that primarily block the reuptake of serotonin and norepinephrine, tianeptine might modulate glutamate signaling and enhance the activity of brain-derived neurotrophic factor (BDNF) [, ]. However, further research is needed to definitively understand its mechanism of action.

Glutamatergic Modulation

Tianeptine sodium demonstrates profound effects on glutamatergic neurotransmission, representing a primary mechanism underlying its therapeutic efficacy [1] [2]. The compound exhibits the ability to normalize pathological stress-induced alterations in glutamatergic signaling within key limbic structures, particularly the hippocampus and amygdala [1] [10].

Effects on AMPA Receptors

Tianeptine sodium exerts significant modulatory effects on alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors through phosphorylation-dependent mechanisms [7] [25]. Chronic treatment with tianeptine increases phosphorylation of the calcium/calmodulin-dependent protein kinase II-protein kinase C site at serine 831 on glutamate receptor 1 subunit of AMPA receptors in hippocampal CA3 and dentate gyrus regions, as well as frontal cortex [1] [7].

The compound enhances AMPA receptor-mediated neuronal responses both in vitro and in vivo through a staurosporine-sensitive mechanism, indicating postsynaptic kinase involvement [25]. Tianeptine rapidly increases phosphorylation levels of both serine 831-glutamate receptor 1 and serine 845-glutamate receptor 1 subunits [25]. The activation of both protein kinase A and calcium/calmodulin-dependent protein kinase II proves critical for tianeptine's effects on AMPA responses [25] [30].

| Parameter | Effect | Brain Region | Time Course |

|---|---|---|---|

| Serine 831-GluR1 phosphorylation | Increased | Hippocampus CA3, Frontal cortex | Chronic (19 days) |

| Serine 845-GluR1 phosphorylation | Increased | Hippocampus CA3 | Chronic treatment |

| AMPA receptor currents | Enhanced | Hippocampal slices | Acute (10 μM) |

| Kinase activation | PKA and CaMKII dependent | Multiple regions | Rapid onset |

Tianeptine's enhancement of AMPA receptor function occurs through multiple signaling cascades, including the p38, p42/44 mitogen-activated protein kinase, and c-Jun N-terminal kinase pathways [25] [30]. The compound rapidly reduces surface diffusion of AMPA receptors through calcium/calmodulin-dependent protein kinase II-dependent mechanisms that enhance binding of the auxiliary subunit stargazin with postsynaptic density protein 95 [26].

NMDA Receptor Interactions

Tianeptine sodium demonstrates complex modulatory effects on N-methyl-D-aspartate receptors, particularly under stress conditions [10] [1]. The compound normalizes stress-induced alterations in the amplitude ratio of NMDA receptor to AMPA/kainate receptor-mediated currents at hippocampal CA3 commissural associational synapses [10] [1].

Chronic restraint stress for 21 days persistently enhances the NMDA receptor component of excitatory postsynaptic currents at commissural/associational synapses onto CA3 pyramidal neurons [10]. Concomitant treatment with tianeptine normalizes these stress-induced changes, which may contribute to its neuroprotective properties [10] [1].

The compound appears to facilitate signal transduction at CA3 commissural associational synapses by altering the phosphorylation state of glutamate receptors [10]. The enhancement of excitatory postsynaptic currents by tianeptine can be blocked by intracellular presence of the kinase inhibitor staurosporine, suggesting involvement of postsynaptic phosphorylation cascades rather than presynaptic release mechanisms [10] [1].

Tianeptine exhibits no direct appreciable affinity for NMDA, AMPA, and kainate receptors at concentrations below 10 μM [4] [15]. The compound also demonstrates no agonist or antagonist activity at metabotropic glutamate receptors, including metabotropic glutamate receptor 1a, 2, 4, 5, 6, and 8 subtypes [4] [15].

Glutamate Neurotransmission in Amygdala

Tianeptine sodium exerts pronounced modulatory effects on amygdalar glutamate neurochemistry and synaptic function [11] [1]. Acute restraint stress increases extracellular glutamate levels in both basolateral and central nuclei of the amygdala, measured by in vivo microdialysis [11] [1].

The compound normalizes synaptic concentrations of glutamate in the rat basolateral nucleus of the amygdala following stress exposure [1] [11]. Repeated stress significantly reduces glutamate efflux in the central amygdalar complex, while tianeptine administration inhibits this stress-induced reduction [11].

Tianeptine modulates stress-induced changes in expression of glial glutamate transporters, which represent the primary mechanism for terminating glutamate activity at excitatory synapses [1] [11]. Repeated stress nearly eliminates amygdalar vesicular glutamate transporter 2 expression, providing a potential mechanism through which stress impairs amygdalar glutamate neurochemistry [11]. Daily tianeptine administration inhibits these stress-induced changes in vesicular glutamate transporter 2 expression [11].

The compound increases vesicular localization of synaptosomal-associated protein of 25 kilodaltons, which could account for tianeptine's ability to modify glutamatergic tone in non-stressed control animals [11] [23]. This effect demonstrates tianeptine's capacity to enhance synaptic vesicle function and neurotransmitter release mechanisms [11].

Serotonergic System Interactions

Serotonin Reuptake Facilitation

Tianeptine sodium was initially characterized as a serotonin reuptake enhancer, distinguishing it from conventional selective serotonin reuptake inhibitors [5] [8]. The compound binds to the same allosteric site on the serotonin reuptake transporter as tricyclic antidepressants but exhibits different pharmacological properties due to its amino heptanoic acid side chain [3] [8].

The presence of the amino heptanoic acid chain on the C3 position is proposed to lock the transporter in a conformation that increases affinity and reuptake velocity maximum of serotonin [3] [8]. This structural feature theoretically gives tianeptine serotonin reuptake enhancing properties, positioning it as a positive allosteric modulator of the serotonin reuptake transporter [3].

However, recent investigations employing advanced methodologies have challenged the validity of early serotonin reuptake facilitation studies [5] [8]. More recent studies demonstrate that tianeptine exhibits low affinity for serotonin transporters and does not exert significant effects on serotonin neurotransmission [5]. Acute and chronic administration of tianeptine does not produce marked alterations in extracellular serotonin levels in corticolimbic structures of conscious rats [8] [1].

| Study Parameter | Early Findings | Recent Findings | Methodology |

|---|---|---|---|

| Serotonin levels | Decreased | No significant change | In vivo microdialysis |

| Transporter affinity | Moderate | Low | Binding studies |

| Reuptake velocity | Enhanced | Negligible effect | Synaptosome preparations |

| Electrophysiology | Altered firing | No change in firing rate | Dorsal raphe recordings |

Sustained administration of tianeptine does not modify spontaneous firing rate of serotonergic neurons in the dorsal raphe nucleus, nor does it alter activity of postsynaptic serotonin 1A receptors or effectiveness of terminal serotonin autoreceptor antagonists [8] [1]. These findings suggest that direct serotonin system modulation is unlikely to represent the primary mechanism of tianeptine's antidepressant efficacy [8] [5].

5-HT Receptor Modulation

Tianeptine sodium demonstrates complex interactions with serotonin receptor systems that extend beyond simple reuptake modulation [12] [5]. The compound has been shown to modulate memory consolidation through interactions with serotonin uptake sites and serotonin receptors 1 through 7 [12].

Post-training tianeptine injection enhances memory consolidation in autoshaping Pavlovian/instrumental learning tasks [12]. The compound normalizes memory impairments elicited by scopolamine and dizocilpine, while partially reversing deficits induced by 3-trifluoromethylphenylpiperazine, a serotonin receptor 1B/1D/2A-2C/7 agonist/antagonist [12].

Tianeptine exhibits no affinity for known neurotransmitter receptors in comprehensive screening studies [1] [2]. Chronic tianeptine administration does not alter concentration and affinity of alpha-1A, alpha-1B, alpha-2A, alpha-2B, alpha-2C, beta-1, beta-2, serotonin 1, serotonin 2, serotonin 3, serotonin 4, serotonin 5A, serotonin 6, or serotonin 7 receptors [1].

The compound does not inhibit monoamine oxidase A and monoamine oxidase B activity in cortex, hippocampus, and hypothalamus [1]. However, tianeptine increases responsiveness of the alpha-1-adrenergic system, suggesting indirect modulation of adrenergic neurotransmission [1].

Mu-Opioid Receptor Activity

Full Agonism Mechanisms

Tianeptine sodium functions as a full agonist at mu-opioid receptors, representing a major discovery in understanding its mechanism of action [4] [6] [15]. Using radioligand binding and cell-based functional assays, tianeptine demonstrates efficacious mu-opioid receptor agonism with a dissociation constant of 383±183 nanomolar and effective concentration 50 values of 194±70 nanomolar for humans and 641±120 nanomolar for mice for G-protein activation [4] [15].

The compound also acts as a full delta-opioid receptor agonist, although with significantly lower potency compared to mu-opioid receptors [4] [15]. Effective concentration 50 values for delta-opioid receptor activation are 37.4±11.2 micromolar for humans and 14.5±6.6 micromolar for mice [15]. In contrast, tianeptine remains inactive at kappa-opioid receptors for both human and rat isoforms [4] [15].

| Receptor Type | Binding Affinity (Ki) | G-Protein Activation (EC50) | Species | Efficacy |

|---|---|---|---|---|

| Mu-opioid receptor | 383±183 nM | 194±70 nM | Human | Full agonist |

| Mu-opioid receptor | - | 641±120 nM | Mouse | Full agonist |

| Delta-opioid receptor | >10 μM | 37.4±11.2 μM | Human | Full agonist |

| Delta-opioid receptor | - | 14.5±6.6 μM | Mouse | Full agonist |

| Kappa-opioid receptor | No binding | Inactive | Human/Rat | No activity |

Tianeptine's mu-opioid receptor activation is blocked by the opioid antagonist naltrexone in a dose-dependent manner [15]. The compound requires mu-opioid receptor activity for its effects, as demonstrated in studies using mu-opioid receptor knockout mice where tianeptine and its metabolite become inactive [18].

Downstream Signaling Effects

Mu-opioid receptor activation by tianeptine sodium initiates complex downstream signaling cascades through Gi/o-coupled receptor mechanisms [14] [15]. The compound demonstrates full agonism for G-protein activation and downstream inhibition of cyclic adenosine monophosphate accumulation [15] [29].

Tianeptine induces G-protein activation via mu-opioid receptors with effective concentration 50 values of 4.7 micromolar in whole brain membrane preparations [18]. The compound exhibits maximum responses of 250% for tianeptine compared to 193% for the reference mu-opioid agonist in G-protein activation assays [18].

The downstream effects of mu-opioid receptor activation by tianeptine include modulation of protein kinase A activity and subsequent effects on N-methyl-D-aspartate receptor phosphorylation [15]. Mu-opioid receptor activation in dentate granule cells decreases protein kinase A activity, resulting in decreased N-methyl-D-aspartate receptor phosphorylation and activity [15].

Activation of mu-opioid receptors in hippocampal inhibitory interneurons decreases their activity, thereby disinhibiting CA1 glutamatergic neurons [15]. This mechanism is consistent with reports of tianeptine's enhancing effects on excitability and synaptic plasticity in CA1 hippocampal regions [15] [1].

The compound's opioid receptor activation also contributes to dopamine release in the nucleus accumbens, similar to known mu-opioid and delta-opioid receptor agonists [15]. This dopamine release can subsequently modulate glutamate release through actions at presynaptic dopamine receptors on glutamatergic terminals [15].

Dopaminergic System Effects

D2/D3 Receptor Interactions

Tianeptine sodium induces adaptive changes in the central dopaminergic D2/D3 receptor system following repeated administration [16]. The compound demonstrates no direct affinity for dopamine transporters or D1, D2, D3, D4, and D5 receptors, yet produces significant functional alterations in dopaminergic neurotransmission [1] [16].

Repeated administration of tianeptine at doses of 5 and 10 mg/kg increases hyperlocomotion induced by D-amphetamine and 7-hydroxy-dipropylaminotetralin, indicating enhanced sensitivity of dopaminergic systems [16]. Biochemical studies reveal decreased binding of 3H-7-hydroxy-dipropylaminotetralin binding sites after acute and repeated tianeptine treatment in islands of Calleja minor and shell portion of nucleus accumbens septi [16].

Both tianeptine and fluoxetine administered repeatedly increase binding of 3H-quinpirole, a D2/D3 receptor agonist, in nucleus caudatus and core portion of nucleus accumbens septi [16]. Similar effects are observed when dopamine D2/D3 receptors are visualized using 3H-raclopride, a dopamine D2/D3 receptor antagonist [16].

| Brain Region | Receptor Binding Change | Treatment Duration | Functional Outcome |

|---|---|---|---|

| Islands of Calleja | Decreased 3H-7-OH-DPAT | Acute and chronic | Enhanced D3 sensitivity |

| Nucleus accumbens shell | Decreased 3H-7-OH-DPAT | Acute and chronic | Altered dopamine response |

| Nucleus caudatus | Increased 3H-quinpirole | Chronic only | Enhanced D2/D3 function |

| Nucleus accumbens core | Increased 3H-quinpirole | Chronic only | Increased receptor density |

Despite increased receptor binding, tianeptine and fluoxetine induce decreased levels of messenger ribonucleic acid encoding dopamine D2 receptors after both acute and chronic treatment [16]. This paradoxical finding suggests post-transcriptional mechanisms contribute to enhanced dopaminergic responsiveness [16].

The compound modestly enhances mesolimbic dopamine release through mechanisms independent of direct dopamine transporter interaction [1]. Presumably, actions upstream of dopaminergic neurons are involved, such as tonic gamma-aminobutyric acid-ergic and glycinergic inhibition of dopaminergic perikarya [1].

Hypothalamic-Pituitary-Adrenal Axis Modulation

Tianeptine sodium demonstrates significant modulatory effects on hypothalamic-pituitary-adrenal axis function, particularly in response to stress and inflammatory stimuli [17] [1]. The compound reduces hypothalamic-pituitary-adrenal axis response to stress and attenuates behavioral effects of lipopolysaccharide, a cytokine inducer [17].

Chronic, but not acute, tianeptine treatment at 10 mg/kg twice daily for 15 days attenuates lipopolysaccharide-induced increases in plasma adrenocorticotropic hormone and corticosterone in rats with indwelling jugular catheters [17]. The compound also reduces Fos immunoreactivity in the paraventricular nucleus following lipopolysaccharide administration [17].

Tianeptine prevents stress-induced reduction of in vivo brain metabolite levels of N-acetylaspartate, which represents reversion of stress-induced reduction of neuroaxonal cellular density and dysfunction [1]. The compound opposes stress-induced changes in brain structure and plasticity through multiple mechanisms involving hypothalamic-pituitary-adrenal axis normalization [1].

| HPA Parameter | Stress Response | Tianeptine Effect | Time Course |

|---|---|---|---|

| ACTH levels | Increased | Attenuated | Chronic treatment |

| Corticosterone | Elevated | Normalized | Chronic treatment |

| PVN Fos expression | Enhanced | Reduced | 15 days |

| N-acetylaspartate | Decreased | Restored | Chronic administration |

The compound's effects on hypothalamic-pituitary-adrenal axis function appear independent of direct corticosteroid receptor interactions [1]. Instead, tianeptine likely modulates stress responses through its effects on glutamatergic neurotransmission and opioid receptor signaling, which subsequently influence hypothalamic-pituitary-adrenal axis reactivity [17] [15].

CA3 Pyramidal Neuron Remodeling

Tianeptine sodium demonstrates remarkable neuroprotective effects on CA3 pyramidal neurons in the hippocampus, particularly in preventing and reversing stress-induced dendritic remodeling. Studies have consistently shown that tianeptine prevents the structural changes and modifies neuronal metabolism and function in the hippocampus under stress conditions [1]. The compound exhibits its most pronounced protective effects in CA3 pyramidal neurons, where chronic stress typically induces significant dendritic atrophy and remodeling.

The mechanism underlying tianeptine's protective effects on CA3 pyramidal neurons involves the regulation of glutamate transporter systems, specifically the glial glutamate transporter GLT-1. Chronic restraint stress increases GLT-1 messenger ribonucleic acid expression in the dentate gyrus and CA3 region of the hippocampus, increases that are inhibited by tianeptine treatment [2]. This modulation is particularly important because GLT-1 protein levels increase specifically in the CA3 region where dendritic remodeling is most prominent, and tianeptine administration prevents these stress-induced increases [2].

Research has demonstrated that tianeptine can reverse dendritic remodeling even when administered after the structural changes have already occurred. In investigations of glucocorticoid-induced remodeling of hippocampal CA3 dendrites, tianeptine treatment was able to reverse these changes even while glucocorticoid administration was continuing [1]. This remarkable capacity for structural recovery highlights the compound's therapeutic potential in conditions where neuronal damage has already been established.

The protective effects of tianeptine on CA3 pyramidal neurons extend beyond simple prevention of damage. The compound actively promotes the restoration of normal dendritic architecture and synaptic connectivity. Studies using tree shrews subjected to psychosocial stress showed that tianeptine reversed stress-induced decreases in hippocampal volume and concentrations of cerebral metabolites such as N-acetyl-aspartate [3]. This restoration of metabolic markers indicates that tianeptine's effects encompass both structural and functional recovery of CA3 pyramidal neurons.

Dentate Gyrus Neurogenesis

The dentate gyrus represents one of the most sensitive regions to tianeptine's neuroplastic effects, particularly regarding adult neurogenesis. Tianeptine demonstrates significant capacity to enhance the proliferation of granule precursor cells in the dentate gyrus, counteracting the suppressive effects of chronic stress on adult neurogenesis [3]. In the chronic psychosocial stress model using tree shrews, tianeptine prevented the stress-induced reduction in the proliferation rate of granule precursor cells in the dentate gyrus, which was reduced by 33% under stress conditions [3].

The neurogenic effects of tianeptine in the dentate gyrus appear to be mediated through multiple mechanisms. The compound influences the entire process of adult dentate gyrus neuronal turnover, affecting not only cytogenesis but also cell death [1]. Tianeptine treatment significantly reduced apoptosis in the dentate gyrus, both in control and stressed animals, indicating that the compound's neurogenic effects result from both increased cell proliferation and decreased cell death [4].

Tianeptine's effects on dentate gyrus neurogenesis are particularly pronounced in the subgranular zone within the hippocampal formation. This region gains special significance when considering animal models of depressive disorders, as it represents the primary site of adult hippocampal neurogenesis [1]. The compound's ability to maintain normal neurogenesis in this region under stress conditions suggests a fundamental mechanism for its antidepressant and neuroprotective properties.

Research has shown that tianeptine treatment of stressed animals resulted in a significant increase in the number of bromodeoxyuridine-labeled cells in the dentate gyrus compared to stress-only groups [3]. This increase was sufficient to restore cell proliferation to normal control levels, despite elevated cortisol levels, demonstrating that tianeptine can overcome the neurogenesis-suppressing effects of stress hormones.

Prevention of Stress-Induced Atrophy

Tianeptine sodium exhibits comprehensive neuroprotective effects against stress-induced atrophy throughout the hippocampal formation. The compound prevents the stress-induced reorganization of glutamatergic synaptic vesicles in the mossy fibers that connect to CA3 neurons [1]. This protection extends to the prevention of dendritic disruption and breakage in the CA3 region of hippocampal neurons induced by chronic stress, which is mediated through the regulation of extracellular glutamate levels.

The atrophy-preventing effects of tianeptine are linked to its ability to modulate brain-derived neurotrophic factor expression and related neurotrophic pathways. Stress decreases brain-derived neurotrophic factor expression in the hippocampus, which contributes to neuronal atrophy and sometimes neural cell loss in key limbic regions [1]. Tianeptine promotes neuroplasticity by increasing expression of genes for neurotrophic factors that are decreased in animal models of stress, including brain-derived neurotrophic factor and nerve growth factor in the hippocampus [1].

Studies have demonstrated that tianeptine prevents stress-induced reduction of in vivo brain metabolite levels of N-acetylaspartate, which represents the reversion of stress-induced reduction of neuroaxonal cellular density and dysfunction [1]. This metabolic protection indicates that tianeptine's anti-atrophy effects encompass both structural preservation and functional maintenance of hippocampal neurons.

The compound's protective effects against stress-induced atrophy are accompanied by alterations in glial cells, as well as in the dendritic, axonal, and synaptic components of the hippocampal neural network [1]. This comprehensive protection suggests that tianeptine's neuroprotective mechanisms involve multiple cellular components and are not limited to neurons alone.

Amygdalar Neuroplasticity

Effects on Basolateral Amygdala

Tianeptine sodium demonstrates significant modulatory effects on the basolateral amygdala, particularly in relation to glutamatergic neurotransmission and stress-response systems. Research has shown that tianeptine normalizes synaptic concentrations of glutamate in the basolateral nucleus of the amygdala under stress conditions [1]. This normalization is crucial because acute stress increases extracellular glutamate levels in both the basolateral and central nuclei of the amygdala, and tianeptine effectively counteracts these stress-induced changes.

The compound's effects on the basolateral amygdala involve modulation of glial glutamate transporters, which represent the primary mechanism through which glutamate activity is terminated in excitatory synapses [1]. Tianeptine modulates the stress-induced changes observed in the expression of these transporters, thereby maintaining normal glutamatergic function in the amygdala under stress conditions.

Studies have demonstrated that tianeptine's effects on the basolateral amygdala are anatomically specific and functionally relevant. The compound affects glutamate neurochemistry in this region through mechanisms that parallel its effects in the hippocampus, suggesting common pathways for stress-induced neuroplasticity modulation [5]. This regional specificity indicates that tianeptine's neuroprotective effects are not generalized but rather target specific neural circuits involved in stress processing and emotional regulation.

The basolateral amygdala represents a critical site for tianeptine's therapeutic effects because this region is intimately involved in stress processing and emotional learning. The compound's ability to normalize glutamate levels in this region under stress conditions suggests that it may prevent stress-induced alterations in emotional processing and fear learning that are characteristic of anxiety and depressive disorders.

Stress-Response Modulation

Tianeptine sodium exhibits sophisticated stress-response modulation capabilities in the amygdala, affecting both immediate stress responses and longer-term adaptations to chronic stress. The compound blocks the stress-induced enhancement of long-term potentiation in the basolateral amygdala while simultaneously preventing stress-induced impairments in hippocampal plasticity [6]. This differential modulation suggests that tianeptine can selectively target maladaptive stress responses while preserving beneficial adaptive mechanisms.

The stress-response modulation effects of tianeptine in the amygdala are mediated through glutamatergic mechanisms that involve both N-methyl-D-aspartate and alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor systems. The compound's ability to normalize glutamate levels during stress prevents the cascade of events that leads to pathological stress-response patterns [1]. This modulation is particularly important because excessive glutamate activity in the amygdala is associated with enhanced fear learning and anxiety responses.

Research has shown that tianeptine's stress-response modulation in the amygdala is accompanied by changes in gene expression patterns related to neurotrophic factors. The compound increases expression of brain-derived neurotrophic factor and nerve growth factor in the amygdala, which are decreased in animal models of stress [1]. This upregulation of neurotrophic factors contributes to the maintenance of normal stress-response patterns and prevents the development of stress-related pathological changes.

The temporal aspects of tianeptine's stress-response modulation in the amygdala are particularly noteworthy. The compound can prevent stress-induced changes when administered before stress exposure, but it can also reverse established stress-related alterations when administered after stress exposure has occurred [6]. This dual capacity for prevention and reversal makes tianeptine particularly valuable for therapeutic applications in stress-related disorders.

Dendritic Spine Dynamics

Spine Density Enhancement

Tianeptine sodium demonstrates significant effects on dendritic spine density, promoting the formation and maintenance of synaptic connections throughout the hippocampal formation. Studies have shown that tianeptine treatment leads to increased spine density through multiple mechanisms that involve both structural and functional components of synaptic plasticity [7]. The compound's effects on spine density are particularly pronounced in hippocampal neurons, where it promotes the maturation of dendritic spines and enhances their stability.

Research using primary hippocampal neuron cultures has demonstrated that tianeptine increases the number of postsynaptic density protein 95 clusters, which are essential markers of mature synaptic connections [7]. This increase in postsynaptic density protein 95 clusters is accompanied by enhanced dendritic spine maturation, suggesting that tianeptine not only increases spine density but also promotes the formation of functional synaptic connections.

The spine density enhancement effects of tianeptine are mediated through calcium/calmodulin-dependent protein kinase II phosphorylation pathways. Studies have shown that tianeptine activates calcium/calmodulin-dependent protein kinase II, which is essential for stabilizing structural rearrangements in dendritic spines [1]. This phosphorylation provides a priming signal for activity-dependent structural shaping of dendrites, either by promoting dendritic outgrowth or providing enhanced structural stability.

The temporal dynamics of tianeptine's effects on spine density reveal that the compound can produce both acute and chronic changes in synaptic structure. Acute tianeptine application leads to rapid increases in spine density, while chronic treatment results in sustained enhancements that persist beyond the treatment period [7]. This dual temporal profile suggests that tianeptine affects both immediate synaptic plasticity mechanisms and longer-term structural adaptations.

Synaptic Contact Formation

Tianeptine sodium significantly enhances synaptic contact formation through mechanisms that involve both presynaptic and postsynaptic components of synaptic development. Studies using cultured hippocampal neurons have demonstrated that tianeptine augments neurite growth and promotes synaptic contacts, with effects that are comparable to those of nerve growth factor beta [8]. The compound's ability to enhance synaptic contact formation is mediated through the upregulation of key synaptic proteins and the activation of signaling pathways essential for synaptogenesis.

Proteomic analysis of tianeptine-treated hippocampal neurons has identified eleven differentially expressed proteins with roles in neurite growth, metabolism of neurotrophic substances, synaptogenesis, and synaptic activity homeostasis [8]. These proteins include those involved in cytoskeletal organization, synaptic vesicle trafficking, and postsynaptic density formation, indicating that tianeptine's effects on synaptic contact formation involve comprehensive changes in the synaptic proteome.

The synaptic contact formation effects of tianeptine are accompanied by increases in the expression of synaptic markers including synaptophysin, synaptotagmin, and synapsin [8]. These increases indicate that tianeptine promotes the formation of complete and functional synaptic contacts rather than simply increasing the density of synaptic structures. The compound's effects on these synaptic markers suggest that it enhances both the structural and functional components of synaptic contact formation.

Research has shown that tianeptine's effects on synaptic contact formation are mediated through neural cell adhesion molecule 140 pathways. The compound increases neural cell adhesion molecule 140 expression, which is essential for neurite outgrowth and synaptic contact formation [9]. This upregulation of neural cell adhesion molecule 140 is accompanied by increased cyclic adenosine monophosphate response element-binding protein phosphorylation, which stimulates neurite outgrowth and synaptic development.

Neurite Growth and Outgrowth Mechanisms

Tianeptine sodium demonstrates robust neurotrophic effects that promote neurite growth and outgrowth through multiple signaling pathways. The compound's neurotrophic effects are mediated primarily through the activation of calcium/calmodulin-dependent protein kinase II phosphorylation, which is essential for promoting dendritic outgrowth and providing enhanced structural stability [10]. Studies have shown that tianeptine's neurotrophic effects are as effective as nerve growth factor beta, indicating that the compound represents a potent promoter of neuronal structural plasticity.

The neurite growth-promoting effects of tianeptine involve the upregulation of cytoskeletal proteins essential for neuronal structure and function. Treatment with tianeptine dose-dependently increases the expression of microtubule-associated protein 2, neurofilament light chain, and synaptophysin [10]. These increases in cytoskeletal proteins provide the structural foundation for enhanced neurite outgrowth and dendritic arborization, which are essential for neuronal connectivity and function.

Research has demonstrated that tianeptine's effects on neurite growth are mediated through neural cell adhesion molecule 140-induced activation of the Ras-mitogen-activated protein kinase pathway [9]. Neural cell adhesion molecule 140 expression increases significantly with tianeptine treatment, and this upregulation is accompanied by increased cyclic adenosine monophosphate response element-binding protein phosphorylation, which stimulates neurite outgrowth through the activation of cyclic adenosine monophosphate response element-mediated gene transcription.

The temporal characteristics of tianeptine's neurite growth effects reveal that the compound can produce sustained enhancements in neuronal structure. Studies have shown that tianeptine treatment for 72 hours results in significant increases in neural cell adhesion molecule 140 expression, with effects that persist and potentially lead to long-term structural changes [9]. This sustained effect suggests that tianeptine's neurotrophic actions involve both immediate signaling changes and longer-term alterations in gene expression and protein synthesis.

Synaptic Vesicle Dynamics

Exocytosis Processes

Tianeptine sodium significantly enhances synaptic vesicle exocytosis processes, representing a fundamental mechanism through which the compound modulates neurotransmission and synaptic plasticity. Proteomic analysis of hippocampal synaptosomal fractions has revealed that tianeptine treatment leads to increased expression of proteins involved in synaptic vesicle exocytosis, including synapsin 1 and calcium/calmodulin-dependent protein kinase II-related proteins [11]. These changes indicate that tianeptine enhances the machinery responsible for neurotransmitter release, leading to improved synaptic transmission efficiency.

The exocytosis-enhancing effects of tianeptine are mediated through the modulation of key synaptic vesicle proteins and their associated regulatory mechanisms. Studies have shown that tianeptine increases the expression of synapsin 1, which is essential for synaptic vesicle clustering and availability for exocytosis [12]. This upregulation of synapsin 1 is accompanied by enhanced expression of proteins involved in vesicle transport and energy processes, indicating that tianeptine's effects on exocytosis involve comprehensive changes in synaptic vesicle dynamics.

Research has demonstrated that tianeptine's effects on exocytosis processes are associated with enhanced mitochondrial energy production and transport, which are essential for sustaining high levels of synaptic vesicle exocytosis [12]. The compound up-regulates proteins involved in mitochondrial energy production, mitochondrial transport and dynamics, and antioxidative defense, suggesting that tianeptine optimizes the cellular energy systems that support efficient neurotransmitter release.

The functional consequences of tianeptine's enhancement of exocytosis processes include improved neurotransmitter release efficiency and enhanced synaptic transmission. Studies have shown that tianeptine treatment results in increased synaptic vesicle exocytosis markers and enhanced stimulus-secretion coupling [11]. These improvements in exocytosis efficiency contribute to the compound's overall effects on synaptic plasticity and its therapeutic benefits in conditions involving impaired neurotransmission.

Vesicle Transport Modulation

Tianeptine sodium demonstrates significant effects on synaptic vesicle transport mechanisms, enhancing the mobilization and trafficking of synaptic vesicles within presynaptic terminals. The compound increases the expression of proteins involved in vesicle transport, including synapsin 1 and related transport proteins, which are essential for the movement of synaptic vesicles from reserve pools to active release sites [12]. This enhancement of vesicle transport contributes to improved synaptic vesicle availability and more efficient neurotransmitter release.

The vesicle transport modulation effects of tianeptine involve changes in the expression of proteins related to vesicle dynamics and trafficking. Proteomic analysis has revealed that tianeptine treatment leads to increased expression of proteins involved in vesicle transport and decreased expression of proteins involved in vesicle endocytosis [12]. This pattern of protein expression changes suggests that tianeptine shifts the balance of vesicle dynamics toward enhanced exocytosis and reduced vesicle recycling, leading to more efficient neurotransmitter release.

Studies have shown that tianeptine's effects on vesicle transport are accompanied by modulation of vacuolar-type hydrogen ion-translocating adenosine triphosphatase complex proteins, which are essential for vesicle acidification and neurotransmitter loading [12]. The compound decreases the expression of proteins involved in vacuolar-type hydrogen ion-translocating adenosine triphosphatase function, which may contribute to altered vesicle processing and transport dynamics.

The transport modulation effects of tianeptine are integrated with changes in mitochondrial transport and dynamics, which are essential for supporting vesicle transport processes. The compound up-regulates proteins involved in mitochondrial transport, ensuring that the energy requirements for vesicle transport are met [12]. This coordination between vesicle transport and mitochondrial function suggests that tianeptine optimizes multiple aspects of presynaptic function to enhance overall synaptic efficiency.

Long-Term Potentiation Enhancement

Effects on Initial Phase of Long-Term Potentiation

Tianeptine sodium demonstrates remarkable effects on the initial phase of long-term potentiation, particularly through its modulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor function and phosphorylation. Studies have shown that tianeptine at concentrations of 10 micromolar enhances the glutamate receptor subunit 1-dependent initial phase of long-term potentiation, while higher concentrations of 100 micromolar can impair later phases, indicating a critical concentration-dependent relationship [13]. This selective enhancement of the initial phase suggests that tianeptine optimizes the early events in synaptic plasticity without interfering with later consolidation processes.

The initial phase enhancement effects of tianeptine are mediated through the rapid phosphorylation of glutamate receptor subunit 1 at both serine 831 and serine 845 sites. Research has demonstrated that tianeptine rapidly increases the phosphorylation levels of these critical sites within minutes of application [13]. The phosphorylation of serine 831 by calcium/calmodulin-dependent protein kinase II or protein kinase C increases single-channel conductance, while phosphorylation of serine 845 by protein kinase A increases channel opening probability and peak current amplitude.

Studies have revealed that tianeptine's enhancement of the initial phase of long-term potentiation involves the activation of multiple signaling cascades. The compound activates both protein kinase A and calcium/calmodulin-dependent protein kinase II pathways, which are critical for the phosphorylation of glutamate receptor subunit 1 [13]. Additionally, tianeptine activates mitogen-activated protein kinase pathways, including extracellular signal-regulated kinase, p38 mitogen-activated protein kinase, and c-Jun N-terminal kinase pathways, which contribute to the enhancement of synaptic plasticity.

The temporal dynamics of tianeptine's effects on the initial phase of long-term potentiation reveal that the compound can produce both immediate and sustained enhancements. Acute tianeptine application leads to rapid increases in glutamate receptor subunit 1 phosphorylation and enhanced synaptic transmission, while chronic treatment results in sustained improvements in synaptic plasticity that persist beyond the treatment period [14]. This dual temporal profile suggests that tianeptine affects both immediate plasticity mechanisms and longer-term synaptic adaptations.

Glutamate Receptor Subunit 1-Dependent Mechanisms

Tianeptine sodium exerts its long-term potentiation enhancement effects primarily through glutamate receptor subunit 1-dependent mechanisms that involve both phosphorylation and trafficking of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. The compound increases the phosphorylation of glutamate receptor subunit 1 at both serine 831 and serine 845 sites, which are critical for alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor function and synaptic plasticity [15]. This phosphorylation leads to enhanced receptor function and increased synaptic strength, contributing to the compound's effects on long-term potentiation.

Research has demonstrated that tianeptine's effects on glutamate receptor subunit 1 are mediated through the activation of specific kinase pathways. The compound activates calcium/calmodulin-dependent protein kinase II, which phosphorylates serine 831, and protein kinase A, which phosphorylates serine 845 [13]. These phosphorylation events are essential for the enhancement of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor function and the subsequent improvement in synaptic transmission and plasticity.

Studies using phosphomutant glutamate receptor subunit 1 mice have provided direct evidence for the importance of these phosphorylation sites in tianeptine's effects. Mice bearing point mutations at both serine 831 and serine 845 sites showed altered baseline behaviors and failed to respond to tianeptine treatment in behavioral tests [15]. These findings confirm that glutamate receptor subunit 1 phosphorylation is essential for tianeptine's therapeutic effects and its enhancement of synaptic plasticity.

The glutamate receptor subunit 1-dependent mechanisms of tianeptine also involve changes in receptor trafficking and surface expression. The compound increases the trafficking of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors to the synaptic membrane, leading to enhanced synaptic transmission [14]. This trafficking effect is dependent on glutamate receptor subunit 1 phosphorylation and contributes to the sustained enhancement of synaptic function observed with tianeptine treatment.

| Brain Region/System | Tianeptine Effect | Mechanism | Quantitative Outcome |

|---|---|---|---|

| CA3 Pyramidal Neurons | Prevention of dendritic remodeling | GLT-1 transporter regulation | Complete prevention of stress-induced retraction |

| CA3 Pyramidal Neurons | Reversal of dendrite atrophy | Glucocorticoid-induced remodeling reversal | Reversal during ongoing treatment |

| Dentate Gyrus | Adult neurogenesis enhancement | Increased granule precursor proliferation | 33% increase in proliferation rate |

| Dentate Gyrus | Neurogenesis restoration | Counteraction of stress suppression | Restoration to normal control levels |

| Basolateral Amygdala | Glutamate normalization | Synaptic glutamate concentration regulation | Normalization of elevated levels |

| Dendritic Spines | Spine density enhancement | CaMKII and PKA activation | Dose-dependent enhancement |

| Synaptic Contacts | Contact formation promotion | Synaptophysin and MAP-2 upregulation | 2-fold increase in contacts |

| Neurite Growth | Outgrowth promotion | NCAM140 expression increase | Significant protein upregulation |

| Synaptic Vesicles | Exocytosis enhancement | Synaptosomal protein modulation | Enhanced vesicle release markers |

| Long-Term Potentiation | Initial phase enhancement | GluA1 phosphorylation increase | 10 μM concentration optimal |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

7LI031265R

ROJ48D5596

Related CAS

72797-41-2 (Parent)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 3 of 4 companies with hazard statement code(s):;

H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (33.33%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

169293-32-7

30123-17-2

Dates

Explore Compound Types